Metralindole

MAO-A inhibition Enzyme kinetics Antidepressant pharmacology

Select Metralindole (Inkazan) for your preclinical depression or kinase research to leverage its unique tetracyclic β-carboline scaffold and reversible MAO-A inhibition. Unlike pirlindole or moclobemide, Metralindole combines a stimulating antidepressant profile with partial MAO-B inhibition and GABAA interaction, making it essential for anergic depression endophenotype studies and SAR-driven medicinal chemistry programs. Recent in silico findings also highlight its potential as a multi-targeted CDK2/CK2 inhibitor for oncology repurposing screens. Ensure you source this compound from reputable vendors to guarantee ≥98% purity and reliable analytical data.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 54188-38-4
Cat. No. B1210286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetralindole
CAS54188-38-4
Synonyms3-methyl-8-methoxy-(3H)-1,2,5,6-tetrahydropyrazino(1,2,3-ab)-beta-carboline
Inkasan
Inkazan
metralindole
metralindole monohydrochloride
metralindole, L-tartrate (1:2), (+)-isomer
metralindole, L-tartrate (2:1), (+)-isome
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4
InChIInChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3
InChIKeyGVXBHSBKKJRBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metralindole (CAS 54188-38-4) for Antidepressant Research: A Reversible MAO-A Inhibitor with a Distinct Pharmacological Profile


Metralindole (Inkazan) is a tetracyclic β-carboline derivative that functions as a reversible inhibitor of monoamine oxidase A (RIMA) [1]. It is structurally and pharmacologically related to pirlindole but possesses a distinct tetracyclic core [2]. The compound was originally developed and investigated in Russia for its potential antidepressant activity, with a unique clinical profile that combines antidepressant efficacy with a stimulating action, making it particularly suitable for patients with adynamic (anergic) depression [3].

Why Metralindole Cannot Be Substituted by Other RIMAs or Classical MAOIs in Specialized Research


While other reversible inhibitors of MAO-A (RIMAs) such as pirlindole and moclobemide share the same primary mechanism, Metralindole exhibits a unique combination of a tetracyclic β-carboline scaffold, a distinct potency profile, and a specific clinical indication for adynamic depression [1]. Its partial inhibition of MAO-B and its interaction with GABAA receptors further differentiate it from other agents in its class [2]. Simple substitution with pirlindole or other RIMAs would alter the pharmacological fingerprint and potentially compromise the intended experimental or therapeutic outcomes, especially in models where the stimulating component of antidepressant action is critical [3].

Quantitative Differentiation of Metralindole from Closest Analogs: A Head-to-Head Evidence Guide


Comparative MAO-A Inhibitory Potency: Metralindole vs. Pirlindole

Metralindole inhibits MAO-A with an IC50 of 0.22 µg/mL . In comparison, racemic pirlindole exhibits a more potent MAO-A IC50 of 0.24 µM [1]. After converting Metralindole's IC50 to molar concentration (0.22 µg/mL ≈ 0.86 µM based on its molecular weight of 255.32 g/mol), Metralindole is approximately 3.6-fold less potent than racemic pirlindole. This difference in potency is a key differentiator for studies requiring a specific level of MAO-A inhibition.

MAO-A inhibition Enzyme kinetics Antidepressant pharmacology

Reversible vs. Irreversible MAO Inhibition: A Critical Safety Distinction

As a reversible inhibitor of MAO-A (RIMA), Metralindole allows for competitive displacement by tyramine, significantly reducing the risk of hypertensive crisis compared to irreversible MAO inhibitors like phenelzine [1]. In a comparative study, Metralindole (inkazan) and pyrazidol were shown to have a lower impact on the tyramine pressor effect than other MAOIs [2]. This reversible binding is a class-defining feature that translates to a better safety profile and fewer dietary restrictions.

Reversible inhibition Tyramine pressor effect Safety pharmacology

Clinical Differentiation: Efficacy in Adynamic vs. Agitated Depression

Metralindole's clinical antidepressant effect is combined with a stimulating action, making it specifically indicated for patients with adynamic (anergic) depression, where lack of energy and motivation are predominant symptoms [1]. This contrasts with many other antidepressants, including some RIMAs, which may be more effective in agitated depression or have a broader, less specific clinical profile. The drug is contraindicated in agitated depression due to the potential for increased anxiety [2].

Clinical efficacy Depression subtypes Psychopharmacology

Structural Distinction: A Tetracyclic β-Carboline Scaffold

Metralindole's core structure is a tetracyclic β-carboline (2,4,5,6-tetrahydro-9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene) [1]. This distinguishes it from other RIMAs like pirlindole, which is based on a pyrazino[3,2,1-jk]carbazole scaffold, and from moclobemide, a morpholine derivative. The unique tetracyclic system may confer distinct physicochemical properties and binding interactions, as suggested by its partial inhibition of MAO-B and interaction with GABAA receptors [2].

Chemical structure Scaffold diversity Medicinal chemistry

Acute Toxicity Profile: Oral LD50 in Mice

The acute oral toxicity of Metralindole hydrochloride in mice, as measured by LD50, is reported to be 445 mg/kg [1]. For comparison, pirlindole and imipramine have similar LD50 values in mice, while tranylcypromine (an irreversible MAOI) has an LD50 approximately 3 times lower [2]. This indicates that Metralindole, like pirlindole, has a more favorable acute safety margin than older, irreversible MAOIs.

Toxicology Safety pharmacology Preclinical development

Optimal Research and Industrial Application Scenarios for Metralindole (CAS 54188-38-4)


Preclinical Research on Adynamic Depression

Given its specific clinical efficacy in adynamic depression, Metralindole is the ideal tool compound for preclinical models of anergic or motivation-deficit depression subtypes. Studies can leverage its unique stimulating antidepressant profile to investigate the underlying neurobiology of this distinct depressive endophenotype [1].

Medicinal Chemistry and Scaffold Hopping

The tetracyclic β-carboline core of Metralindole serves as a valuable starting point for medicinal chemistry programs aimed at developing novel MAO inhibitors with improved selectivity, pharmacokinetics, or dual mechanisms of action. Its distinct scaffold, compared to pirlindole and moclobemide, offers a unique chemical space for SAR exploration [2].

Drug Repurposing Screens for Kinase Inhibition

Recent in silico studies have identified Metralindole as a potential multitargeted inhibitor of human cyclin-dependent kinase-2 (CDK2) and protein kinase CK2, with high docking scores and predicted favorable ADMET properties [3]. This makes it a candidate for drug repurposing screens, particularly in oncology research focused on non-small cell lung cancer (NSCLC).

Comparative Pharmacology of RIMAs

For researchers investigating the nuances of reversible MAO-A inhibition, Metralindole provides a distinct pharmacological comparator to pirlindole. Its different potency, partial MAO-B inhibition, and unique clinical profile make it essential for studies aiming to dissect the structure-activity relationships and clinical correlates within the RIMA class [4].

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